molecular formula C10H18O4 B14269921 2-(2-Methoxypropoxy)propyl prop-2-enoate CAS No. 141573-84-4

2-(2-Methoxypropoxy)propyl prop-2-enoate

Cat. No.: B14269921
CAS No.: 141573-84-4
M. Wt: 202.25 g/mol
InChI Key: VRZQVBSIGXNHCY-UHFFFAOYSA-N
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Description

2-(2-Methoxypropoxy)propyl prop-2-enoate is an organic compound with the molecular formula C10H18O4. It is a clear, colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility, making it valuable in the synthesis of polymers and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypropoxy)propyl prop-2-enoate typically involves the reaction of 2-(2-Methoxypropoxy)propanol with prop-2-enoic acid (acrylic acid) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:

2-(2-Methoxypropoxy)propanol+Prop-2-enoic acid2-(2-Methoxypropoxy)propyl prop-2-enoate+Water\text{2-(2-Methoxypropoxy)propanol} + \text{Prop-2-enoic acid} \rightarrow \text{this compound} + \text{Water} 2-(2-Methoxypropoxy)propanol+Prop-2-enoic acid→2-(2-Methoxypropoxy)propyl prop-2-enoate+Water

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypropoxy)propyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, and other substituted products.

Scientific Research Applications

2-(2-Methoxypropoxy)propyl prop-2-enoate finds applications in various scientific research fields:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropoxy)propyl prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of stable and durable polymers. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)ethyl prop-2-enoate
  • 2-(2-Ethoxypropoxy)propyl prop-2-enoate
  • 2-(2-Butoxypropoxy)propyl prop-2-enoate

Uniqueness

2-(2-Methoxypropoxy)propyl prop-2-enoate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable polymers with desirable mechanical properties sets it apart from other related compounds.

Properties

CAS No.

141573-84-4

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-methoxypropoxy)propyl prop-2-enoate

InChI

InChI=1S/C10H18O4/c1-5-10(11)14-7-9(3)13-6-8(2)12-4/h5,8-9H,1,6-7H2,2-4H3

InChI Key

VRZQVBSIGXNHCY-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)COC(=O)C=C)OC

Origin of Product

United States

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